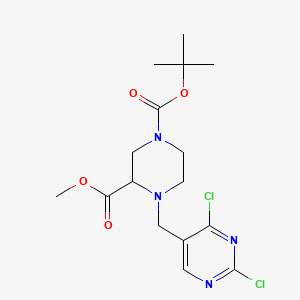![molecular formula C16H22O10 B14069250 (4aR)-4-ethenyl-4a-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydropyrano[3,4-c]pyran-8-one](/img/structure/B14069250.png)
(4aR)-4-ethenyl-4a-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydropyrano[3,4-c]pyran-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Swertiamarin is a secoiridoid glycoside primarily extracted from the Indian medicinal plant Enicostema axillare . It is known for its wide range of biological activities, including anti-atherosclerotic, antidiabetic, anti-inflammatory, and antioxidant effects . Swertiamarin has been used in traditional medicine for centuries and continues to be a subject of scientific research due to its potential therapeutic benefits .
Preparation Methods
Swertiamarin can be extracted from plants like Enicostema littorale and Swertia chirata . The extraction process typically involves using solvents such as methanol or water to obtain the compound from the plant material . Industrial production methods often employ high-performance liquid chromatography (HPLC) for the isolation and purification of swertiamarin . Additionally, liquid chromatography-mass spectrometry (LC-MS) is used to determine the levels of swertiamarin in various formulations .
Chemical Reactions Analysis
Swertiamarin undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of swertiamarin can lead to the formation of gentianine, a metabolite with its own set of biological activities .
Scientific Research Applications
Mechanism of Action
Swertiamarin exerts its effects through multiple molecular targets and pathways . It is known to interact with the NF-E2-related factor 2 (NRF2) pathway, which regulates antioxidant response elements and reduces oxidative stress . Additionally, swertiamarin modulates the activity of protein kinase B (AKT) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), contributing to its anti-inflammatory effects . The compound also influences various signaling pathways associated with diabetes and related complications .
Comparison with Similar Compounds
Swertiamarin is often compared with other secoiridoid glycosides like amarogentin and gentiopicroside . While all these compounds exhibit similar biological activities, swertiamarin is unique due to its broad spectrum of pharmacological effects and its ability to modulate multiple signaling pathways . Amarogentin, for example, is known for its hepatoprotective potential, whereas swertiamarin shows a wider range of activities, including anti-hepatitis, antibacterial, cardioprotective, and anti-atherosclerotic properties .
Properties
Molecular Formula |
C16H22O10 |
|---|---|
Molecular Weight |
374.34 g/mol |
IUPAC Name |
(4aR)-4-ethenyl-4a-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydropyrano[3,4-c]pyran-8-one |
InChI |
InChI=1S/C16H22O10/c1-2-7-14(24-6-8-13(21)23-4-3-16(7,8)22)26-15-12(20)11(19)10(18)9(5-17)25-15/h2,6-7,9-12,14-15,17-20,22H,1,3-5H2/t7?,9?,10?,11?,12?,14?,15?,16-/m1/s1 |
InChI Key |
HEYZWPRKKUGDCR-BPRQUSRSSA-N |
Isomeric SMILES |
C=CC1C(OC=C2[C@]1(CCOC2=O)O)OC3C(C(C(C(O3)CO)O)O)O |
Canonical SMILES |
C=CC1C(OC=C2C1(CCOC2=O)O)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl 5-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B14069168.png)
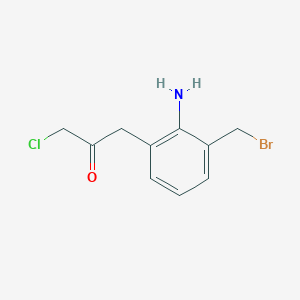
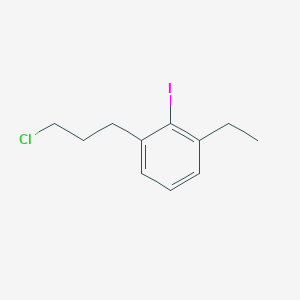
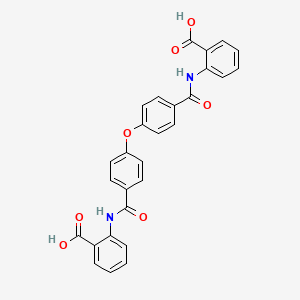
![(1S,15S)-Bicyclo[13.1.0]hexadecan-2-one](/img/structure/B14069187.png)
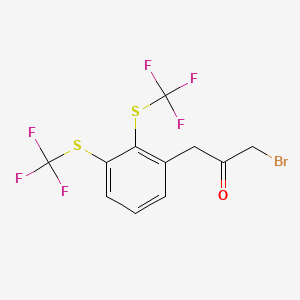
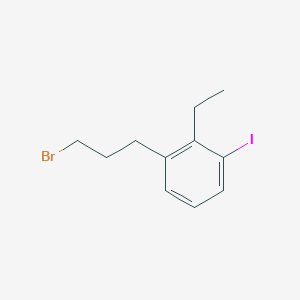
![(E)-1-[4-(Hexyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14069209.png)
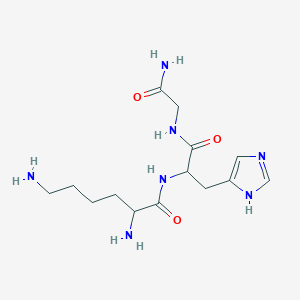
![(E)-3-(5-Trifluoromethylthio-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14069229.png)


